(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid
Overview
Description
(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Communication in Honeybees
Research into chemical communication among honeybees highlights the significance of various compounds, including (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid, in the social organization and behavior of these insects. This compound, part of a broader class of hydroxy and pyridine derivatives, plays a role in the complex pheromonal communication systems that regulate activities within the hive. Such studies contribute to our understanding of insect social structures and may offer insights into developing new strategies for bee colony management and conservation (Trhlin & Rajchard, 2018).
Environmental Remediation
The degradation of environmental pollutants, including various organic acids and their derivatives, through advanced oxidation processes (AOPs) is a crucial area of research. Studies focusing on compounds similar to this compound explore the kinetics, mechanisms, and by-products of AOPs. Such research aids in the development of more efficient methods for removing contaminants from water, thus addressing issues related to water scarcity and pollution (Qutob et al., 2022).
Biomass Conversion and Green Chemistry
The transformation of biomass into valuable chemicals is a significant area of green chemistry, with this compound and its derivatives serving as potential intermediates. Research in this field explores the conversion of biomass into a wide range of chemicals, including lactic acid and its derivatives. Such studies not only contribute to the development of sustainable chemical production methods but also to the broader application of biomass-derived compounds in various industries (Gao et al., 2011).
Drug Synthesis and Medical Applications
Levulinic acid, a compound related to the broader family of keto acids including this compound, has found applications in drug synthesis. Its unique functional groups allow for its use in synthesizing a variety of pharmacologically active compounds. Research in this area focuses on leveraging such biomass-derived compounds to create more efficient, cost-effective, and environmentally friendly drug synthesis processes (Zhang et al., 2021).
Properties
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGJWODOUODIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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